molecular formula C16H13NO5S2 B2442105 2-(4-methyl-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-10-yl)acetic acid CAS No. 727676-37-1

2-(4-methyl-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-10-yl)acetic acid

Cat. No.: B2442105
CAS No.: 727676-37-1
M. Wt: 363.4
InChI Key: FDEASXJZLIXELR-UHFFFAOYSA-N
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Description

2-(10-Methyl-2,6-dioxo-2,3,5,5a,6,11b-hexahydrochromeno[4’,3’:4,5]thiopyrano[2,3-d]thiazol-5a-yl)acetic acid is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with multiple heterocyclic rings.

    Biology: Its unique structure may allow it to interact with biological macromolecules in specific ways, making it a candidate for drug development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against certain diseases or conditions.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(10-Methyl-2,6-dioxo-2,3,5,5a,6,11b-hexahydrochromeno[4’,3’:4,5]thiopyrano[2,3-d]thiazol-5a-yl)acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the chromeno and thiopyrano rings, followed by the introduction of the thiazole ring. The final step involves the acylation of the intermediate compound to introduce the acetic acid moiety. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate ring closure and functional group transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the process would be a key consideration, along with the purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(10-Methyl-2,6-dioxo-2,3,5,5a,6,11b-hexahydrochromeno[4’,3’:4,5]thiopyrano[2,3-d]thiazol-5a-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while substitution reactions could introduce new alkyl or aryl groups.

Mechanism of Action

The mechanism by which 2-(10-Methyl-2,6-dioxo-2,3,5,5a,6,11b-hexahydrochromeno[4’,3’:4,5]thiopyrano[2,3-d]thiazol-5a-yl)acetic acid exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s multiple rings and functional groups may allow it to bind to these targets in a specific manner, potentially inhibiting or activating certain pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(10-Methyl-2,6-dioxo-2,3,5,5a,6,11b-hexahydrochromeno[4’,3’:4,5]thiopyrano[2,3-d]thiazol-5a-yl)acetic acid apart is its complex structure, which combines multiple heterocyclic rings in a unique arrangement. This complexity may confer unique properties, such as specific binding affinities or reactivity patterns, that are not observed in simpler compounds.

Properties

IUPAC Name

2-(4-methyl-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-10-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5S2/c1-7-2-3-9-8(4-7)11-12-13(17-15(21)24-12)23-6-16(11,5-10(18)19)14(20)22-9/h2-4,11H,5-6H2,1H3,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEASXJZLIXELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C3(C2C4=C(NC(=O)S4)SC3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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